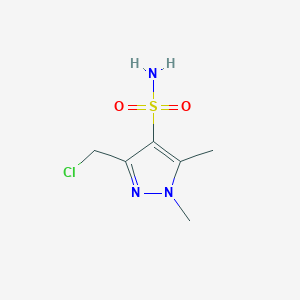
3-Dimethylphosphorylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylphosphorylcyclohexan-1-one, also known as DMPCO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPCO is a cyclic ketone derivative that contains a phosphoryl group and two methyl groups attached to a cyclohexane ring. This compound has been synthesized using various methods, and its synthesis and properties have been extensively studied.
Aplicaciones Científicas De Investigación
Exploration of Experimental and Theoretical Properties
A study on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of 5,5-Dimethyl-1,3 cyclohexanedione) explored its properties using experimental spectroscopies and theoretical study. This research demonstrated the compound's potential in synthesizing nitrogen-containing compounds, offering insights into its reactivity, electronic structure, and interactions with solvents like ethanol and DMSO. Such studies are foundational for developing new materials and understanding molecular behavior in different environments (Fatima et al., 2021).
Regiochemistry of Enolisation of Ketones
Research on the effects of a β-silyl group on the regiochemistry of enolisation in ketones, including compounds like 3-dimethyl(phenyl)silylcyclohexanone, highlights the steric influences on chemical reactivity. These findings are crucial for synthetic chemistry, providing guidance on designing reactions for targeted synthesis and understanding the steric effects in molecular transformations (Engel et al., 1986).
Catalytic Exchange with Deuterium
The study of the catalytic exchange of tetramethylcyclohexane with deuterium on palladium films offered further evidence for the role of π-bonded intermediates in hydrocarbon reactions on transition metal catalysts. This research is relevant for understanding catalytic processes and improving catalyst design for industrial applications (Rooney, 1963).
Crystal and Molecular Docking Studies
Crystal structure determination and molecular docking studies of derivatives of cyclohexane have been conducted to investigate their anticancer properties. These studies are significant for drug discovery and development, offering a methodological approach to evaluate the biological activity and therapeutic potential of new compounds (Kokila et al., 2017).
Synthesis and Stability of Mannosidase Mimics
Research on the synthesis, conformational studies, and mannosidase stability of mimics of mannobioside demonstrates the potential for designing stable mimetics of biological molecules. This has implications for biochemical research and the development of therapeutic agents (Mari et al., 2004).
Propiedades
IUPAC Name |
3-dimethylphosphorylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFCWVCCKUYXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)

![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)


![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)
![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)


